2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide
Overview
Description
2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide, also known as MPNE, is a compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to inhibit the activity of ribosomes, which are responsible for the synthesis of proteins. This inhibition leads to the accumulation of incomplete proteins and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting protein synthesis, 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to induce oxidative stress in cancer cells. This oxidative stress leads to the accumulation of reactive oxygen species, which can damage cellular components and ultimately result in cell death. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has also been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide in lab experiments is its ability to selectively target cancer cells. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent. However, one limitation of using 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide and its biochemical and physiological effects.
Scientific Research Applications
2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(4-methylphenoxy)-N'-[1-(4-nitrophenyl)ethylidene]acetohydrazide has been studied for its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(4-methylphenoxy)-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-12-3-9-16(10-4-12)24-11-17(21)19-18-13(2)14-5-7-15(8-6-14)20(22)23/h3-10H,11H2,1-2H3,(H,19,21)/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGXVERCWXDKBN-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C(/C)\C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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